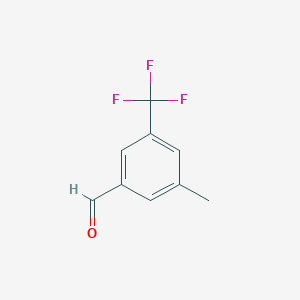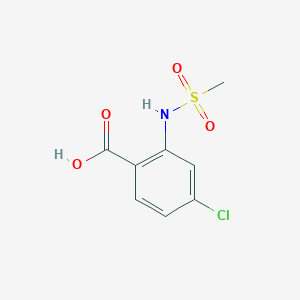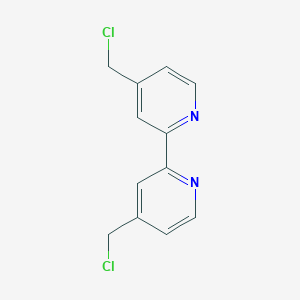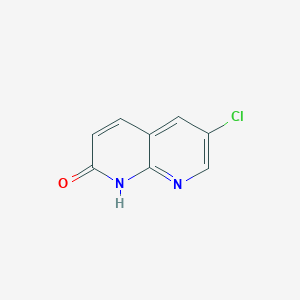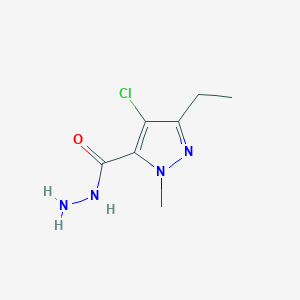![molecular formula C20H9Br2N3O2 B175916 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-61-0](/img/structure/B175916.png)
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Descripción general
Descripción
The compound “12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione” belongs to the class of organic compounds known as indolocarbazoles . These are polycyclic aromatic compounds containing an indole fused to a carbazole . The subclass of indolo[2,3-a]carbazoles mainly includes compounds having, as a structural base, indolo[2,3-a]- pyrrolo[3,4-c]carbazole ring, in which two indole moieties are connected via the benzene ring to an amide or imide group .
Synthesis Analysis
The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in various studies . Both the electron-donating (-Me) and electron-withdrawing groups (-F, -Cl, and -Br) at the C5/C6 positions of the indole substrates reacted smoothly to provide the target products with good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound includes a planar ring system consisting of indole and carbazole elements . The subclass of derivatives of 11,12-dihydroindolo[2,3-a]carbazole is the most common, biologically significant, and studied in detail .Chemical Reactions Analysis
Indolocarbazoles are a class of heterocyclic compounds which include in their structure a planar ring system consisting of indole and carbazole elements . The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system .Physical And Chemical Properties Analysis
The compound “12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione” is a small molecule . It has a weight average of 311.3367 and a monoisotopic weight of 311.105862053 . Its chemical formula is C20H13N3O .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- The compound, in its monohydrated form as arcyriaflavin A, exhibits significant molecular interactions through hydrogen-bonding, forming two-dimensional supramolecular layers. These interactions are enhanced by π-π stacking and interlayer hydrogen bonds involving solvent water molecules, indicating potential applications in material science and molecular engineering (Fernandes et al., 2011).
Potential Antitumor Properties
- Derivatives of this compound have been synthesized as potential antitumor agents. Particularly, N6-dipeptide derivatives showed promising results in inhibiting the growth of human ovarian carcinoma cells, suggesting a significant potential in cancer research and therapy (Goryunova et al., 2014).
- Several indolocarbazole diglycosides related to this compound, including rebeccamycin analogs, have shown tight intercalative binding to DNA and cytotoxicity to leukemia cells. This implies a potential application in developing new antitumor drugs (Facompré et al., 2002).
Photophysical Properties
- The photophysical properties of bisindolylmaleimide derivatives, including arcyriaflavin A, have been theoretically studied. These studies suggest potential applications in fields requiring detailed understanding of light-induced processes, such as photochemistry and photophysics (Saita et al., 2009).
Synthesis and Chemical Reactivity
- Research on the synthesis of pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones via novel chemical reactions expands the understanding of chemical reactivity and synthetic pathways of indolocarbazole derivatives. Such studies are crucial for pharmaceutical and chemical industries (Zhang et al., 2020).
DNA Interaction and Topoisomerase Inhibition
- The interaction with DNA and inhibition of topoisomerase I by indolocarbazole derivatives has been studied, demonstrating their potential as DNA-targeted antitumor agents. This research is essential for developing new cancer therapies (Joseph et al., 2001).
Direcciones Futuras
Indolocarbazoles have attracted a great deal of interest due to their significant biological properties, including antitumor activity, antibacterial and antifungal activity, antiviral activity, etc . They have reached clinical trials or are already in use for the treatment of malignant neoplasms . The potential of these highly promising scaffolds in future research is vast .
Propiedades
IUPAC Name |
7,19-dibromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br2N3O2/c21-7-1-3-11-9(5-7)13-15-16(20(27)25-19(15)26)14-10-6-8(22)2-4-12(10)24-18(14)17(13)23-11/h1-6,23-24H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKVYBNYFAHHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C4C(=C5C6=C(C=CC(=C6)Br)NC5=C3N2)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420513 | |
| Record name | 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
CAS RN |
118458-61-0 | |
| Record name | 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



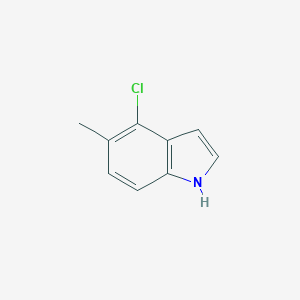
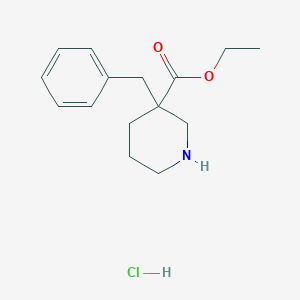
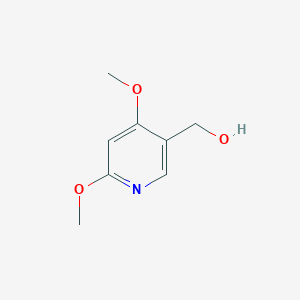
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)
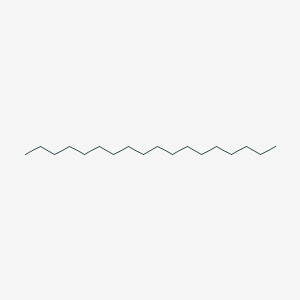
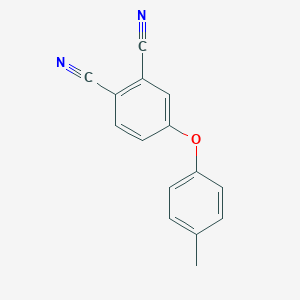
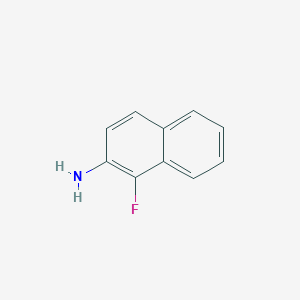
![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
